molecular formula C11H9N3O4 B2526801 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde CAS No. 1006435-82-0

3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde

Cat. No.: B2526801
CAS No.: 1006435-82-0
M. Wt: 247.21
InChI Key: RCBARHPBDZXSAJ-UHFFFAOYSA-N
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Description

3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is a chemical compound with the molecular formula C11H9N3O4 and a molecular weight of 247.21 g/mol . This compound features a benzaldehyde moiety substituted with a 3-nitro-1H-pyrazol-1-yl group via a methoxy linker. It is often used in various chemical research and industrial applications due to its unique structural properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde typically involves the reaction of 3-nitro-1H-pyrazole with 3-formylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde has several applications in scientific research, including:

Comparison with Similar Compounds

  • 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzoic acid
  • 3-[(3-amino-1H-pyrazol-1-yl)methoxy]benzaldehyde
  • 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzyl alcohol

Comparison: Compared to these similar compounds, 3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions. The presence of the nitro group also imparts distinct electronic properties that can influence its reactivity and potential biological activities .

Properties

IUPAC Name

3-[(3-nitropyrazol-1-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-7-9-2-1-3-10(6-9)18-8-13-5-4-11(12-13)14(16)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBARHPBDZXSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCN2C=CC(=N2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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